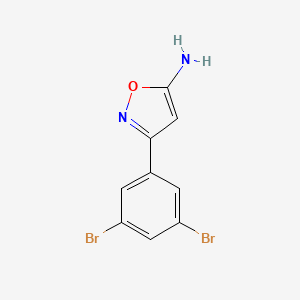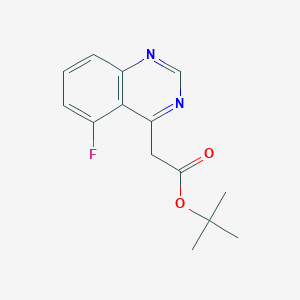![molecular formula C13H10Br2S2 B13708234 Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)
Bis[(2-bromophenyl)thio]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(2-bromophenyl)thio]methane is an organosulfur compound characterized by the presence of two bromophenyl groups attached to a central methylene group via sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis[(2-bromophenyl)thio]methane can be synthesized through a general procedure involving the reaction of thiols or arenes with nitromethane in the presence of scandium triflate (Sc(OTf)3) and lithium perchlorate (LiClO4) as catalysts. The reaction is typically carried out under a nitrogen atmosphere with dry solvents and anhydrous conditions . The mixture is stirred at room temperature (25°C) for about 8 hours, and the product is purified using flash column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general synthetic route described above can be scaled up for industrial applications. The use of commercially available reagents and standard purification techniques makes this process feasible for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(2-bromophenyl)thio]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[(2-bromophenyl)thio]methane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of bis[(2-bromophenyl)thio]methane involves its interaction with molecular targets through its sulfur and bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo oxidation and reduction reactions suggests potential redox activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[(4-bromophenyl)thio]methane: Similar structure but with bromine atoms at the para position.
Bis[(2-chlorophenyl)thio]methane: Chlorine atoms instead of bromine.
Bis[(2-ethylphenyl)thio]methane: Ethyl groups instead of bromine.
Uniqueness
The bromine atoms can participate in various substitution reactions, making this compound a versatile intermediate for synthesizing a wide range of derivatives .
Eigenschaften
Molekularformel |
C13H10Br2S2 |
|---|---|
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
1-bromo-2-[(2-bromophenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C13H10Br2S2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9H2 |
InChI-Schlüssel |
UMKGMUVWPMAGLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)SCSC2=CC=CC=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)




![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)




![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)
